molecular formula C8H12O B11924675 1,3,3a,4,7,7a-Hexahydroisobenzofuran CAS No. 3470-42-6

1,3,3a,4,7,7a-Hexahydroisobenzofuran

Cat. No.: B11924675
CAS No.: 3470-42-6
M. Wt: 124.18 g/mol
InChI Key: JQDSHMKTGWQGHB-UHFFFAOYSA-N
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Description

1,3,3a,4,7,7a-Hexahydroisobenzofuran (CAS 4743-55-9) is a versatile bicyclic organic compound featuring a fused furan and cyclohexene structure. Its partially hydrogenated framework provides an optimal balance of reactivity and stability, making it a valuable chiral building block in synthetic chemistry, particularly for developing pharmaceuticals and bioactive molecules . This compound serves as a key precursor in the synthesis of novel, potent inhibitors of the DNA repair enzyme Tyrosyl-DNA Phosphodiesterase 1 (TDP1) . TDP1 is a promising therapeutic target in oncology, as its inhibition can sensitize cancer cells to established chemotherapeutic agents like topotecan, helping to overcome drug resistance . The rigid yet flexible ring system of this hexahydroisobenzofuran is advantageous for constructing complex molecular architectures, and its defined stereochemistry is critical for reproducibility in research and industrial processes . It is suitable for use in various catalytic transformations and serves as a valuable intermediate in organic synthesis. CAS Number: 4743-55-9 Molecular Formula: C8H12O Molecular Weight: 124.18 g/mol This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3a,4,7,7a-hexahydro-2-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDSHMKTGWQGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956182
Record name 1,3,3a,4,7,7a-Hexahydro-2-benzofuran
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Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-42-6, 4743-55-9
Record name NSC292897
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Record name NSC52147
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,3a,4,7,7a-Hexahydro-2-benzofuran
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Synthetic Methodologies and Strategic Approaches for 1,3,3a,4,7,7a Hexahydroisobenzofuran and Its Derivatives

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction stands as a powerful and widely employed method for the construction of the hexahydroisobenzofuran ring system. This [4+2] cycloaddition, typically involving a furan (B31954) derivative as the diene and a suitable dienophile, allows for the direct formation of the characteristic oxa-bridged cyclohexene (B86901) core.

Intermolecular Diels-Alder Approaches for the Formation of Hexahydroisobenzofuran Rings

The intermolecular Diels-Alder reaction represents a fundamental approach to the hexahydroisobenzofuran framework. In this strategy, a furan, often substituted to introduce desired functionality, reacts with a dienophile to yield the bicyclic adduct. Isobenzofurans, in particular, are highly reactive dienes for these reactions due to the gain in resonance energy from the formation of a benzene (B151609) ring in the cycloaddition product. beilstein-journals.org While the parent isobenzofuran (B1246724) is unstable, it can be generated in situ for immediate trapping in a Diels-Alder reaction. beilstein-journals.org

The reaction of furan with various dienophiles, such as maleic anhydride (B1165640), leads to the formation of oxa-bridged cycloadducts which are precursors to the hexahydroisobenzofuran system. These adducts can then be further elaborated to achieve the desired saturation level and substitution pattern. The high reactivity of isobenzofurans makes them suitable for trapping highly strained alkenes and alkynes. beilstein-journals.org

DieneDienophileProductNotes
FuranMaleic Anhydride7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydridePrecursor to hexahydroisobenzofuran derivatives.
Isobenzofuran (in situ)Various Alkenes1,4-Epoxy-1,4-dihydronaphthalene derivativesCan be reduced to the hexahydroisobenzofuran skeleton.

Tandem Diels-Alder Cycloaddition and Intramolecular Lactonization Strategies

A more sophisticated and efficient approach involves a tandem sequence where an intermolecular Diels-Alder reaction is followed by an intramolecular lactonization. This strategy is particularly effective for the synthesis of hexahydroisobenzofuran-3-one derivatives. In this sequence, a substituted furan can react with a dienophile containing a carboxylic acid or a latent carboxylic acid functionality. Following the cycloaddition, the resulting adduct, containing both the oxa-bridge and the carboxylic acid moiety in a favorable stereochemical arrangement, undergoes intramolecular cyclization to form the lactone ring of the hexahydroisobenzofuran system.

This tandem approach has been utilized in the synthesis of complex natural products. For example, a tandem Diels-Alder reaction has been a key step in the synthesis of the carbon framework of eleutherobin (B1238929) aglycone, where three new rings and six new stereocenters are formed in a single step. nih.gov

Diastereoselective and Regioselective Considerations in Diels-Alder Syntheses

The stereochemical outcome of the Diels-Alder reaction is a critical aspect in the synthesis of complex molecules like hexahydroisobenzofuran derivatives. The reaction is stereospecific with respect to both the diene and the dienophile, with the stereochemistry of the reactants being retained in the product. nih.gov The endo rule, which predicts the preferential formation of the product where the substituents on the dienophile are oriented towards the diene, is a key consideration.

Diastereoselectivity: The formation of specific diastereomers can be controlled by the choice of chiral auxiliaries on the dienophile or by using chiral Lewis acid catalysts. Asymmetric hetero-Diels-Alder reactions have been developed using chiral α-chloronitroso ethers, leading to high enantiomeric excess in the resulting cycloadducts. beilstein-journals.org The stereochemistry of the dienophile is conserved in a Diels-Alder reaction; for instance, a cis-dienophile will result in a cis-relationship of substituents in the product. nih.gov

Regioselectivity: When both the diene and dienophile are unsymmetrical, the regioselectivity of the Diels-Alder reaction becomes important. organic-chemistry.org The orientation of the cycloaddition is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the reaction proceeds to form the "ortho" or "para" regioisomers in preference to the "meta" product. researchgate.net This selectivity can be predicted by considering the frontier molecular orbitals of the reactants. researchgate.net For instance, the reaction of a 1-substituted diene with a monosubstituted dienophile typically yields the "ortho" adduct as the major product, while a 2-substituted diene favors the "para" adduct. organic-chemistry.org

Diene Substituent PositionDienophile Substituent PositionMajor Regioisomer
1-positionMonosubstituted"Ortho" (1,2-disubstituted)
2-positionMonosubstituted"Para" (1,4-disubstituted)

Photooxygenation and Subsequent Reduction Methodologies

An alternative route to the hexahydroisobenzofuran core involves the photooxygenation of a suitable cyclohexadiene precursor, followed by reduction. This method introduces oxygen functionality into the molecule, which can then be manipulated to form the tetrahydrofuran (B95107) ring.

Generation of Hydroperoxides and Their Chemical Transformation to Alcohol Isomers

Singlet oxygen, typically generated photochemically in the presence of a sensitizer, can react with a conjugated diene system, such as a substituted 1,3-cyclohexadiene, in a [4+2] cycloaddition reaction to form an endoperoxide. This endoperoxide can then be reduced, for example with thiourea (B124793) or sodium sulfite, to the corresponding diol. Alternatively, allylic hydroperoxides can be formed through an ene-type reaction with singlet oxygen. These hydroperoxides can be subsequently reduced to the corresponding allylic alcohols.

These alcohol functionalities, strategically placed on the cyclohexene ring, can then be used to construct the fused furan ring through intramolecular cyclization reactions, such as etherification or lactonization, leading to the hexahydroisobenzofuran skeleton. The photooxygenation of cyanocycloheptatrienes, for instance, has been studied, leading to the formation of various oxygenated products. nih.gov

Prins Cyclization and Related Reactions from Monoterpene Precursors

The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene, provides another strategic pathway to fused cyclic ethers, including the hexahydroisobenzofuran system. beilstein-journals.org This reaction is particularly well-suited for the cyclization of acyclic precursors, such as those derived from monoterpenes.

The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by the alkene. The resulting carbocation can be trapped by a nucleophile or undergo elimination to yield the final product. beilstein-journals.org Intramolecular versions of the Prins reaction are especially powerful for the construction of bicyclic systems. For example, the reaction of citronellal-like aldehydes can lead to cyclized products with good stereoselectivity.

A homoallylic alcohol, which can be derived from a monoterpene, can react with an aldehyde in the presence of a Lewis acid to initiate the cyclization. This approach has been used to synthesize various tetrahydropyran (B127337) and tetrahydrofuran derivatives. The stereochemical outcome of the Prins cyclization can often be controlled by the geometry of the starting alkene and the reaction conditions, allowing for the diastereoselective synthesis of specific isomers. For instance, the cyclization of (Z)-hex-3-ene-1,6-diol with aldehydes yields cis-fused furo[3,2-c]pyran derivatives with complete selectivity.

Precursor TypeReactionProduct Type
Homoallylic alcohol and aldehydeAcid-catalyzed cyclizationTetrahydropyran/Tetrahydrofuran
(Z)-Hex-3-ene-1,6-diol and aldehydeIntramolecular Prins Cyclizationcis-Fused Furo[3,2-c]pyran
Citronellal-like aldehydesGa(III)-catalyzed cyclizationMonoterpene-like cyclized products

Synthesis from (+)-3-Carene and (+)-2-Carene with Aldehydes

A significant synthetic route to obtaining the hexahydroisobenzofuran scaffold utilizes the abundant natural monoterpene, (+)-3-carene. mdpi.com This approach is centered around the Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde. nrochemistry.comwikipedia.org However, direct reaction of (+)-3-carene is often preceded by a necessary isomerization step.

The process begins with the isomerization of (+)-3-carene to (+)-2-carene, typically facilitated by a catalyst such as montmorillonite (B579905) K10 clay. mdpi.com The resulting mixture, containing (+)-2-carene, is then reacted with various aldehydes. mdpi.com In the presence of an acid catalyst like K-10 clay, (+)-2-carene engages in a Prins-type reaction with aldehydes, such as benzaldehyde, to form the isobenzofuran framework. researchgate.net This reaction proceeds via electrophilic addition of the activated aldehyde to the double bond of 2-carene (B1609329), followed by an intramolecular cyclization to yield the bicyclic ether structure. wikipedia.orgjk-sci.com

This methodology has been successfully applied to synthesize a variety of hexahydroisobenzofuran derivatives by employing different aldehydes, particularly heteroaromatic aldehydes. mdpi.com The efficiency of this transformation is notable, providing a direct pathway to complex molecules from a renewable feedstock.

Table 1: Synthesis of Hexahydroisobenzofuran Derivatives from (+)-2-Carene and Aldehydes. mdpi.com
Aldehyde ReactantHexahydroisobenzofuran Product YieldOther Products and Yields
3-Methylthiophene-2-carboxaldehyde86%3-Oxabicyclo[3.3.1]nonane derivative (2%)
5-Methylthiophene-2-carboxaldehyde85%Mixture of bicyclo- and tricyclo- derivatives (2%)
5-Bromothiophen-2-carboxaldehyde73%3-Oxabicyclo[3.3.1]nonane derivative (35%)

Reactions of Elemol (B1671167) with Peracids for Sesquiterpene Oxide Formation

The formation of substituted hexahydroisobenzofurans can also be achieved through the oxidation of other natural products. The sesquiterpene alcohol elemol, when treated with acids, can undergo cyclization to yield a hexahydroisobenzofuran derivative known as elemoxide. mdpi.com The structure of this product was identified as (3S, 3aR, 7aR)-1,3,3a,4,7,7a-hexahydro-6-isopropyl-1,1,3,3a-tetramethylisobenzofuran. mdpi.com

The reaction often involves the use of peracids, such as peracetic acid (PAA), which are common reagents for the epoxidation of alkenes in a process known as the Prilezhaev reaction. wikipedia.org Peracetic acid is an electrophilic oxidant that can react with double bonds. nih.gov Its activation, which can be achieved through various means including heat or catalysts, generates reactive species like hydroxyl and organic radicals (CH₃C(O)O• and CH₃C(O)OO•) that drive the oxidation. digitellinc.comnih.gov In the context of elemol, the reaction proceeds beyond simple epoxidation, leading to a more complex cyclization that forms the bicyclic ether structure of elemoxide. This transformation highlights the utility of sesquiterpenes as precursors for complex heterocyclic systems.

Transition Metal-Catalyzed Cycloadditions

Ruthenium-Catalyzed Transfer Hydrogenative [4+2] Cycloaddition for Hexahydroisobenzofuran-Diol Synthesis

A powerful and modern approach for constructing highly functionalized cyclic systems involves transition metal catalysis. Specifically, ruthenium(0)-catalyzed transfer hydrogenative [4+2] cycloaddition has emerged as a key strategy for synthesizing structures related to the hexahydroisobenzofuran core, particularly those bearing diol functionalities.

This method is distinct from classic cycloadditions as it can utilize vicinal diols, ketols, or diones as dienophiles. The general mechanism involves the ruthenium catalyst facilitating a temporary oxidation of the diol to a more reactive dicarbonyl species. This intermediate then undergoes a [4+2] cycloaddition with a diene. The resulting cycloadduct is subsequently reduced by transfer hydrogenolysis, regenerating the diol functionality in the new bicyclic framework and returning the ruthenium to its active zero-valent state.

This methodology has been used to create a variety of bridged bicyclic ring systems. For example, reacting 1,2-diols with cyclohexadiene in the presence of a Ru(0) catalyst leads to the formation of bridged bicyclic diols with high exo-selectivity. While not forming a hexahydroisobenzofuran directly, this strategy for creating a substituted cyclohexane (B81311) ring with a diol feature represents a core transformation that can be adapted for the synthesis of complex oxygenated heterocycles.

Table 2: Representative Ruthenium-Catalyzed [4+2] Cycloaddition.
Reactant 1 (Diene)Reactant 2 (Dienophile)Catalyst SystemProduct Type
Cyclohexadiene1,2-DiolsRu(0) complexesBridged Bicyclic Diols
ortho-Acetylenic Benzaldehydesα-KetolsRu(0) / RuPhosCycloadducts with dense functional groups

Condensation Reactions and Annulation Strategies

Ring-forming reactions, or annulations, are fundamental to the synthesis of the hexahydroisobenzofuran skeleton. A classic and highly effective annulation method is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring.

A notable example is the reaction between (2E,4E)-2,4-hexadien-1-ol and maleic anhydride. chemistry-online.comens-lyon.fr This reaction proceeds readily, often in refluxing toluene (B28343) or even under solvent-free conditions, to generate the initial Diels-Alder adduct. ens-lyon.frresearchgate.net This intermediate, which contains both an anhydride and a pendant hydroxyl group, undergoes a spontaneous intramolecular condensation. ens-lyon.fr The hydroxyl group attacks one of the carbonyls of the anhydride ring, leading to its opening and the subsequent formation of a more stable five-membered lactone ring. ens-lyon.fr

This tandem Diels-Alder/intramolecular condensation sequence is a highly efficient annulation strategy that directly yields a functionalized hexahydroisobenzofuranone derivative, specifically (3aR,4S,5S,7aR)-5-methyl-3-oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid, in high yield. chemistry-online.comens-lyon.fr The stereochemistry of the product is well-defined, governed by the endo rule of the initial Diels-Alder reaction. ens-lyon.fr

Isomerization Phenomena in Synthetic Pathways

Isomerization processes are critical considerations in the synthesis of hexahydroisobenzofuran and its precursors, as they can be both essential for a desired reaction pathway and a source of unwanted byproducts or loss of stereochemical purity.

A key productive isomerization is the conversion of (+)-3-carene into (+)-2-carene. mdpi.com This step is a prerequisite for the successful Prins cyclization with aldehydes to form the hexahydroisobenzofuran ring, as the double bond in 2-carene is correctly positioned for the required cyclization. mdpi.comresearchgate.net

In the realm of sesquiterpene chemistry, the Cope rearrangement of (+)-hedycaryol to (–)‐elemol is a well-known thermal isomerization that directly impacts the availability of elemol as a starting material for derivatives like elemoxide.

Conversely, isomerization can be a detrimental side reaction. During ruthenium-catalyzed cycloadditions, the catalyst itself can sometimes promote undesired olefin isomerization in the reactants or products. Furthermore, in acid-catalyzed Prins cyclizations, which are used in the carene-based synthesis, there is a risk of racemization. It has been shown that a loss of optical activity can occur through pathways such as a 2-oxonia-Cope rearrangement, which can erode the enantiomeric excess of the final product. nih.gov Understanding and controlling these isomerization phenomena is therefore crucial for achieving an efficient and stereoselective synthesis.

Chemical Reactivity and Derivatization of 1,3,3a,4,7,7a Hexahydroisobenzofuran Compounds

Oxidation Reactions

The olefinic bond present in the hexahydroisobenzofuran ring is susceptible to various oxidation reactions, providing a gateway to highly functionalized derivatives. Epoxidation and dihydroxylation are two of the most significant transformations, leading to the formation of valuable intermediates.

Epoxidation of Unsaturated Hexahydroisobenzofuran Moieties

The conversion of the double bond in hexahydroisobenzofuran derivatives to an epoxide ring is a common and synthetically useful transformation. This reaction is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed reagent. The epoxidation of the unsaturated ring creates a strained three-membered oxirane ring, which can subsequently undergo various nucleophilic ring-opening reactions.

The stereochemical outcome of the epoxidation is often influenced by the steric environment of the bicyclic system. In many instances, the epoxidizing agent will approach the double bond from the less hindered face of the molecule, leading to a high degree of stereoselectivity. For instance, in related systems like 5-methylhexahydroisoindole-1,3-diones, epoxidation with m-CPBA has been shown to proceed with a notable degree of diastereoselectivity. google.com It is proposed that electronic effects can sometimes outweigh steric hindrance in directing the approach of the peroxy acid. google.com

The general reaction for the epoxidation of a hexahydroisobenzofuran derivative can be represented as follows:

Starting MaterialReagentProduct
Unsaturated Hexahydroisobenzofuranm-CPBAEpoxidized Hexahydroisobenzofuran

This transformation is crucial as the resulting epoxide is a key intermediate for the introduction of further functionalities.

Trans-Dihydroxylation Reactions to Form Polyol Systems

This two-step approach provides complementary stereochemical outcomes to the direct syn-dihydroxylation methods. libretexts.org

Table 1: Two-Step Trans-Dihydroxylation

StepReactionReagentsIntermediate/Product
1Epoxidationm-CPBAEpoxidized Hexahydroisobenzofuran
2Ring-OpeningH₃O⁺Trans-Diol Derivative

Ring-Opening Transformations

The strained bicyclic ether system of hexahydroisobenzofuran and its derivatives can be strategically opened to generate highly functionalized monocyclic structures, which are valuable building blocks in the synthesis of complex molecules like carbasugars.

Acid-Catalyzed Ring-Opening for the Synthesis of Carbasugar-Based Cyclohexane (B81311) Pentols

The acid-catalyzed cleavage of the ether bridge in 7-oxabicyclo[2.2.1]heptane systems, which are structurally analogous to the hexahydroisobenzofuran core, is a key strategy for the synthesis of substituted cyclohexanes. google.comacs.org This approach is particularly valuable in the synthesis of carbasugars, which are carbocyclic analogues of sugars where the ring oxygen is replaced by a methylene (B1212753) group.

The reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack, which can lead to the cleavage of one of the C-O bonds of the bridge. This ring-opening process can unmask a functionalized cyclohexane ring. In the context of carbasugar synthesis, the substituents on the hexahydroisobenzofuran scaffold are strategically placed to become the hydroxyl groups of the target carbasugar after the ring-opening and subsequent transformations. For example, a derivative with appropriately placed hydroxyl or protected hydroxyl groups can be converted into a cyclohexane pentol, a key structure in many carbasugars. google.com

Functional Group Interconversions and Modifications

The hydroxyl groups introduced through oxidation reactions can be further manipulated to create a variety of derivatives. Acetylation and subsequent hydrolysis are fundamental functional group interconversions in this context.

Acetylation and Hydrolysis of Hydroxyl Groups

Hydroxyl groups on the hexahydroisobenzofuran scaffold can be readily converted to acetate (B1210297) esters through reaction with acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine. This acetylation serves multiple purposes, including the protection of the hydroxyl group during subsequent synthetic steps and the modification of the compound's biological activity.

Conversely, the acetate groups can be hydrolyzed back to hydroxyl groups under either acidic or basic conditions. acs.orglibretexts.org Basic hydrolysis, often referred to as saponification, is carried out using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide and is an irreversible process. acs.orglibretexts.org Acid-catalyzed hydrolysis, on the other hand, is an equilibrium process and is the reverse of esterification. acs.orglibretexts.org

These reactions are essential for the strategic manipulation of protecting groups in the multi-step synthesis of complex molecules derived from the hexahydroisobenzofuran core. For instance, in the synthesis of prostaglandin (B15479496) analogs from related bicyclic lactones, selective enzymatic hydrolysis of acetate groups has been employed to achieve high enantiomeric excess. mdpi.com

Table 2: Acetylation and Hydrolysis Reactions

ReactionReagentsProduct
AcetylationAcetic Anhydride, PyridineAcetate Ester
Basic HydrolysisNaOH (aq)Alcohol, Carboxylate Salt
Acidic HydrolysisH₃O⁺Alcohol, Carboxylic Acid

Intramolecular Cycloaddition Pathways

Intramolecular cycloadditions, particularly the intramolecular Diels-Alder (IMDA) reaction, offer a powerful strategy for the rapid assembly of complex polycyclic molecules from suitably functionalized 1,3,3a,4,7,7a-hexahydroisobenzofuran derivatives. By tethering a diene or dienophile to the hexahydroisobenzofuran core, subsequent cyclization can lead to the formation of intricate and stereochemically rich structures.

The feasibility and outcome of such reactions are highly dependent on the nature and length of the tether connecting the reacting moieties, as well as the substitution pattern on both the hexahydroisobenzofuran skeleton and the tethered reactive partner. While direct examples starting from a pre-formed this compound are not extensively documented, the principles can be inferred from studies on related furan-containing systems.

For instance, the IMDA reaction of furan (B31954) derivatives tethered to various dienophiles is a well-established method for constructing oxabridged ring systems. thieme-connect.de In a typical approach, a furan ring, acting as the diene, is connected via a linker to an alkene or alkyne dienophile. Heating or catalysis then initiates the [4+2] cycloaddition. The aromaticity of the furan ring presents a kinetic barrier, often requiring thermal conditions to drive the reaction forward. youtube.com The stereochemical outcome is generally governed by the conformational constraints of the tether, which can favor the formation of either exo or endo products. youtube.com In some cases, the exo product is favored due to conformational restrictions imposed by the intramolecular setup, which is contrary to the typical preference for the endo product in intermolecular Diels-Alder reactions. youtube.com

Tandem reactions involving cycloadditions are also a noteworthy strategy. For example, tandem intramolecular benzyne-furan cycloadditions have been utilized to generate substituted bisoxabenzonorbornadienes in a single step, showcasing the power of sequential cycloadditions in rapidly building molecular complexity. nih.gov Although this example involves the formation of a furan-containing structure rather than its use as a starting material, it highlights the potential for multiple cycloaddition events on related scaffolds.

The table below summarizes key aspects of intramolecular cycloadditions on analogous furan systems, which can provide insights into the potential for similar reactivity with unsaturated derivatives of this compound.

Reactive SystemReaction TypeKey FeaturesPotential Application for Hexahydroisobenzofuran Derivatives
Furan-tethered Alkenes/AlkynesIntramolecular Diels-Alder (IMDA)Requires thermal activation; stereochemical outcome influenced by tether length and conformation. thieme-connect.deyoutube.comSynthesis of complex, caged polycyclic ethers by tethering a dienophile to the hexahydroisobenzofuran core.
Tandem Benzyne-Furan SystemsTandem Intramolecular CycloadditionSingle-operation synthesis of complex polycycles. nih.govPotential for designing multi-step cycloaddition cascades starting from a functionalized hexahydroisobenzofuran.
Furfural Allyl AcetalsIntramolecular Diels-Alder (IMDA)Can overcome the low reactivity of certain furan derivatives; proceeds with high chemo-, regio-, and stereoselectivity. nih.govA strategy to functionalize and subsequently cyclize less reactive hexahydroisobenzofuran derivatives.

Elimination Reactions Leading to Rearranged Skeletons

The this compound skeleton, particularly when functionalized with suitable leaving groups, can undergo elimination reactions. Under certain conditions, these eliminations can be accompanied by or trigger skeletal rearrangements, leading to the formation of new carbocyclic or heterocyclic frameworks. These transformations are often promoted by acidic or basic conditions.

Acid-catalyzed reactions of cyclic ethers can proceed via protonation of the ether oxygen, followed by ring-opening to generate a carbocationic intermediate. youtube.com If the structure allows, this intermediate can undergo rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before elimination of a proton to yield an unsaturated product. youtube.com For a substituted hexahydroisobenzofuran, such a sequence could lead to ring contraction, ring expansion, or alteration of the fusion pattern between the two rings. For instance, acid-catalyzed rearrangements of the bicyclo[3.2.1]octane portion of kaurane (B74193) and beyerane (B1241032) diterpenoids, which share a similar fused ring system, show a tendency for secondary carbocations to rearrange to more stable tertiary ones, resulting in different bicyclic frameworks. researchgate.net

Base-induced ring expansion presents another pathway for skeletal rearrangement. This has been demonstrated as a general strategy for the construction of fused seven-membered ring systems. chemrxiv.org While not a direct elimination, the underlying mechanism can involve intermediates that subsequently eliminate to afford the final rearranged product.

The table below outlines potential rearrangement scenarios for this compound derivatives based on known reactivity of analogous cyclic ether and fused ring systems.

Reaction TypeConditionsMechanistic PathwayPotential Outcome for Hexahydroisobenzofuran Skeleton
Acid-Catalyzed RearrangementStrong Acid (e.g., H₂SO₄, TsOH)Protonation of ether oxygen, ring-opening to a carbocation, followed by hydride/alkyl shifts and elimination. youtube.comresearchgate.netRing contraction/expansion, change in ring fusion stereochemistry, formation of new double bonds.
Base-Induced Ring ExpansionStrong Base (e.g., KHMDS, t-BuOK)Deprotonation at a strategic position followed by intramolecular displacement and rearrangement. chemrxiv.orgFormation of larger ring systems, such as bicyclo[5.3.0]decane derivatives.
Elimination from Functionalized DerivativesAcidic or BasicElimination of a leaving group (e.g., tosylate, halide) can generate a carbocation or a double bond that facilitates further rearrangement.Access to a variety of unsaturated and rearranged bicyclic structures.

Stereochemistry and Conformational Analysis of 1,3,3a,4,7,7a Hexahydroisobenzofuran Systems

Diastereoselection and Enantioselection in Synthetic Strategies

The controlled synthesis of specific stereoisomers of 1,3,3a,4,7,7a-hexahydroisobenzofuran derivatives is paramount for their application in various fields, including pharmaceuticals and materials science. Both diastereoselective and enantioselective strategies have been developed to access stereochemically pure forms of this heterocyclic system.

Diastereoselective approaches often rely on substrate control, where the existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For instance, the reduction of a ketone or the epoxidation of a double bond in a precursor containing a hexahydroisobenzofuran moiety can proceed with high diastereoselectivity due to steric hindrance or directing effects of existing functional groups.

Enantioselective synthesis of these compounds typically involves the use of chiral catalysts or auxiliaries. A notable example is the enantioselective synthesis of 1,3,4,6,7,12b(S)-hexahydro-2H-benzo[b]furo[2,3-a]quinolizin-2-one, a key intermediate for an α2-adrenergic antagonist. nih.gov This synthesis employs a non-racemic acetate (B1210297) enolate derivative in the presence of a Lewis acid, such as a titanium complex, to achieve high enantioselectivity. nih.gov The choice of the Lewis acid and the chiral ligand is crucial in controlling the stereochemical outcome of the reaction.

Another strategy involves the diastereoselective formation of related spirocyclic systems. For example, the reaction of 1,2,4,5-tetrazine (B1199680) derivatives with appropriately substituted precursors can lead to the formation of complex heterocyclic systems with high diastereoselectivity. researchgate.net While not a direct synthesis of the parent hexahydroisobenzofuran, these methods highlight the principles of stereocontrol that can be applied to its synthesis.

Table 1: Examples of Reagents for Enantioselective Synthesis

Reagent/Catalyst SystemReaction TypeRole
Titanium tetraisopropoxide / Titanium tetrachloride with dilithio(S)-(-)-triphenyldiol acetateAldol-type reactionLewis acid and chiral auxiliary for enantioselective addition
Chiral Phosphoric AcidsAsymmetric catalysisBrønsted acid catalysis for various enantioselective transformations
Chiral Rhodium ComplexesAsymmetric hydrogenationCatalyzes the enantioselective reduction of double bonds
Proline and its derivativesOrganocatalysisCatalyzes various asymmetric reactions such as aldol (B89426) and Mannich reactions

Determination of Absolute and Relative Stereochemistry

The unambiguous determination of the absolute and relative stereochemistry of this compound derivatives is essential for understanding their structure-activity relationships. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. mdpi.com For chiral molecules, the Flack parameter or the Hooft parameter can be used to establish the absolute configuration with high confidence. nih.gov The synthesis and structural characterization of functionalized isobenzofurans, such as (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid, have been successfully achieved using X-ray crystallography. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. researchgate.net The chemical shifts (δ) and coupling constants (J) of protons and carbons are highly sensitive to their spatial arrangement. researchgate.net For instance, the relative configuration of substituents on the hexahydroisobenzofuran ring can be deduced from the analysis of through-space interactions using Nuclear Overhauser Effect (NOE) experiments.

The determination of absolute configuration by NMR often requires the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), or chiral solvating agents. jeol.commdpi.com These agents form diastereomeric complexes with the enantiomers, leading to distinguishable NMR spectra. mdpi.com An ingenious method for determining the relative and absolute configurations of aryl-glycerol fragments by analyzing the chemical shift differences of diastereotopic methylene (B1212753) protons in ¹H NMR spectra has been reported, a principle that can be extended to other chiral systems. jeol.com

Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, provides information about its absolute configuration. mdpi.com By comparing the experimental VCD spectrum with the one predicted by quantum chemical calculations, the absolute stereochemistry can be determined. mdpi.com

Conformational Preferences and Dynamics of the Hexahydroisobenzofuran Ring System

The this compound ring system, consisting of a fused cyclohexane (B81311) and a dihydrofuran ring, can adopt various conformations. The relative stability of these conformers is influenced by the nature and position of substituents and the stereochemistry of the ring fusion (cis or trans).

The cyclohexane ring in the hexahydroisobenzofuran system typically adopts a chair conformation to minimize steric strain. However, the fusion to the dihydrofuran ring can introduce conformational constraints. In cis-fused systems, the ring system is more flexible and can exist in equilibrium between different conformations. In contrast, trans-fused systems are generally more rigid.

The conformational analysis of related heterocyclic systems, such as cis- and trans-fused 4a,5,6,7,8,8a-hexahydro-2H,4H-1,3-benzodithiines, provides valuable insights. The trans-fused isomers of these compounds exist predominantly in a locked chair-chair conformation, while the cis-fused isomers are conformationally mobile. researchgate.net A similar behavior can be expected for the hexahydroisobenzofuran ring system. The relative orientation of substituents (axial vs. equatorial) can significantly impact the reactivity and biological activity of the molecule.

The study of conformational dynamics, which involves the interconversion between different conformers, is also crucial. Techniques like variable-temperature NMR spectroscopy can be used to study these dynamic processes and determine the energy barriers for conformational changes. nih.gov

Regio- and Stereospecificity in Chemical Transformations

Chemical reactions involving the this compound ring system often exhibit high degrees of regio- and stereospecificity, which are governed by the inherent structural and stereochemical features of the molecule.

Regiospecificity: The presence of different functional groups and the electronic properties of the ring system can direct incoming reagents to specific positions. For example, in electrophilic addition reactions to the double bond of the cyclohexene (B86901) ring, the regioselectivity will be influenced by the directing effects of the ether oxygen and any other substituents present.

Stereospecificity: The stereochemical outcome of a reaction is often dictated by the existing stereocenters in the molecule. For instance, the epoxidation of the double bond in a chiral hexahydroisobenzofuran derivative will likely occur from the less sterically hindered face of the molecule, leading to the formation of a single diastereomer. Similarly, nucleophilic attack on a carbonyl group within the ring system will be influenced by the steric environment around the carbonyl carbon, resulting in a preferred stereochemical outcome.

The enantioselective synthesis of 1,3,4,6,7,12b(S)-hexahydro-2H-benzo[b]furo[2,3-a]quinolizin-2-one, mentioned earlier, is a prime example of a stereospecific transformation where the chiral catalyst directs the reaction to produce a single enantiomer. nih.gov

Analysis of Isomeric Mixtures and Individual Diastereomers

The synthesis of this compound derivatives can often lead to the formation of mixtures of diastereomers and/or enantiomers. The separation and analysis of these isomeric mixtures are critical for obtaining pure compounds and for quality control purposes.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for the separation of diastereomers. For the separation of enantiomers, chiral stationary phases (CSPs) are employed in both HPLC and GC. researchgate.netopen.ac.uk The choice of the chiral selector and the mobile phase is crucial for achieving good separation.

Spectroscopic and Spectrometric Methods:

NMR Spectroscopy: As discussed in section 4.2, NMR spectroscopy is a powerful tool for the analysis of diastereomeric mixtures. The relative amounts of each diastereomer can be determined by integrating the signals corresponding to each isomer. nih.gov The phenomenon of Self-Induced Diastereomeric Anisochrony (SIDA), where enantiomers in a non-racemic mixture can exhibit distinct NMR signals due to self-association, can also be utilized for the analysis of enantiomeric composition. mdpi.com

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a separation technique like GC or LC, is a sensitive method for analyzing isomeric mixtures. While mass spectra of isomers are often similar, tandem mass spectrometry (MS/MS) can sometimes be used to differentiate between them based on their fragmentation patterns. nih.govnih.gov Techniques like blackbody infrared radiative dissociation (BIRD) can also be employed to distinguish between isomers in the gas phase.

Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy is an emerging technique for the analysis of isomeric mixtures. It provides highly specific information about the three-dimensional structure of molecules in the gas phase, allowing for the unambiguous identification and quantification of different isomers in a mixture without the need for chromatographic separation. nih.gov

Table 2: Analytical Techniques for Isomer Analysis

TechniquePrincipleApplication
Chiral HPLC/GCDifferential interaction with a chiral stationary phaseSeparation of enantiomers
NMR SpectroscopyDifferences in chemical environmentIdentification and quantification of diastereomers; analysis of enantiomeric excess with chiral auxiliaries
GC-MS / LC-MSSeparation followed by mass-to-charge ratio determinationIdentification and quantification of isomers in a mixture
Tandem MS (MS/MS)Fragmentation of selected ionsDifferentiation of isomers based on fragmentation patterns
Molecular Rotational Resonance (MRR)Measurement of rotational transitionsUnambiguous identification and quantification of isomers in the gas phase

Spectroscopic Techniques for Structural Elucidation of 1,3,3a,4,7,7a Hexahydroisobenzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1,3,3a,4,7,7a-hexahydroisobenzofuran derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms and their spatial relationships.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of these bicyclic compounds. The chemical shift (δ) of a proton or carbon nucleus in the NMR spectrum is indicative of its electronic environment. For instance, protons attached to carbons adjacent to the oxygen atom in the isobenzofuran (B1246724) ring will typically resonate at a lower field (higher δ value) compared to those on the cyclohexene (B86901) ring.

The analysis of coupling constants (J-values) in ¹H NMR spectra is particularly insightful for determining the conformation of the fused ring system. The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the differentiation between diastereomers, such as those with endo or exo configurations. For example, a larger coupling constant is generally observed for diaxial protons compared to axial-equatorial or diequatorial protons, providing a basis for assigning the relative stereochemistry at the chiral centers (3a, 4, 7, and 7a).

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key ¹H-¹H Couplings (J, Hz)
13.8 - 4.2 (m)68 - 72
33.5 - 3.9 (m)65 - 70
3a2.5 - 2.9 (m)40 - 45J(3a, 4), J(3a, 7a)
41.8 - 2.2 (m)30 - 35J(4, 3a), J(4, 5)
55.5 - 5.8 (m)125 - 130J(5, 4), J(5, 6)
65.6 - 5.9 (m)128 - 133J(6, 5), J(6, 7)
72.0 - 2.4 (m)32 - 38J(7, 6), J(7, 7a)
7a2.8 - 3.2 (m)42 - 48J(7a, 3a), J(7a, 7)

Note: The chemical shift ranges and coupling constants are approximate and can vary significantly depending on the specific substituents and stereochemistry of the derivative.

To unravel more complex structures and confirm assignments, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in tracing the proton-proton connectivity throughout the entire molecule, confirming the sequence of atoms in the ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as linking substituents to the core hexahydroisobenzofuran structure.

Together, these 2D NMR methods provide a comprehensive picture of the molecular structure, enabling the definitive assignment of all proton and carbon signals and elucidation of the relative stereochemistry.

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography offers the most unambiguous method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to calculate the precise positions of atoms in the crystal lattice.

For this compound derivatives, X-ray crystallography provides definitive proof of:

Stereochemistry: It can unequivocally distinguish between cis and trans ring fusions and determine the relative configuration at all chiral centers (e.g., endo vs. exo substituents). researchgate.net

Conformation: The solid-state conformation of the bicyclic system, including the puckering of both the furan (B31954) and cyclohexene rings, can be precisely measured.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule can be obtained, offering insights into bond strain and electronic effects.

For instance, the crystal structure of (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid has been determined, confirming the cis fusion of the bicyclo[4.3.0] framework. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound derivatives, MS can:

Determine Molecular Weight: The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

Analyze Fragmentation Patterns: The way in which the molecular ion fragments can give valuable clues about the structure. For example, the retro-Diels-Alder reaction is a common fragmentation pathway for cyclohexene-containing systems, which can help to identify the substituents on the six-membered ring. The loss of small, stable molecules like water or carbon monoxide can also be indicative of certain functional groups.

Liquid chromatography-mass spectrometry (LC-MS) is often employed for the analysis of these derivatives, allowing for the separation of mixtures prior to mass analysis. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

For this compound derivatives, IR spectroscopy can be used to identify key functional groups, including:

C-O-C (ether) stretch: The ether linkage in the isobenzofuran ring typically shows a strong absorption in the region of 1050-1250 cm⁻¹.

C=C (alkene) stretch: The double bond in the cyclohexene ring gives rise to a characteristic absorption around 1640-1680 cm⁻¹.

C=O (carbonyl) stretch: Derivatives containing a carbonyl group, such as a lactone or a carboxylic acid, will exhibit a strong absorption in the range of 1700-1760 cm⁻¹. For example, carbonyl stretches in the range of 1730–1750 cm⁻¹ have been reported.

O-H (hydroxyl or carboxyl) stretch: The presence of a hydroxyl or carboxylic acid group will result in a broad absorption band in the region of 2500-3500 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
EtherC-O-C1050 - 1250
AlkeneC=C1640 - 1680
Carbonyl (lactone)C=O1735 - 1750
Carbonyl (carboxylic acid)C=O1700 - 1725
Hydroxyl/Carboxylic AcidO-H2500 - 3500 (broad)

Computational Chemistry and Theoretical Studies on 1,3,3a,4,7,7a Hexahydroisobenzofuran

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for investigating the mechanisms and energetics of chemical reactions, such as the Diels-Alder reaction that can form the hexahydroisobenzofuran skeleton.

Investigation of Transition States and Reaction Pathways

The formation of the 1,3,3a,4,7,7a-Hexahydroisobenzofuran core often proceeds through a [4+2] cycloaddition, a class of reactions extensively studied using DFT. A prototypical example is the Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640), which yields a structurally analogous 7-oxabicyclo[2.2.1]hept-5-ene-cis-2,3-dicarboxylic anhydride. chemconnections.org Computational studies of this reaction have elucidated the nature of the transition states and the preference for different reaction pathways.

DFT calculations have been employed to explore both concerted and stepwise mechanisms. In a concerted pathway, the two new carbon-carbon bonds are formed simultaneously, passing through a single transition state. In contrast, a stepwise mechanism involves the formation of an intermediate. For the Diels-Alder reaction of furan and its derivatives, DFT studies have largely supported a concerted, though often asynchronous, mechanism where the bond formations are not perfectly synchronized.

A key aspect of these investigations is the characterization of the transition state geometries. For the furan and maleic anhydride reaction, two primary transition states are considered: the endo and exo approaches of the dienophile to the diene. DFT calculations can accurately predict the geometries of these transition states and their relative energies, which is crucial for understanding the stereoselectivity of the reaction. chemconnections.org

Analysis of Energy Levels and Activation Barriers

A significant outcome of DFT calculations is the determination of the potential energy surface for a reaction, which includes the energies of reactants, products, transition states, and any intermediates. The difference in energy between the reactants and the transition state is the activation barrier, or activation energy, which is a critical factor in determining the reaction rate.

Computational studies on the Diels-Alder reaction involving furan have shown that the activation barriers are sensitive to the choice of DFT functional and basis set. latakia-univ.edu.sy For the reaction of furan with maleic anhydride, it has been found that furan is less reactive and less endo-selective compared to a more reactive diene like cyclopentadiene. rsc.org DFT calculations have quantified these differences, attributing them to weaker orbital interactions in the case of furan. rsc.org

The thermodynamic stability of the products is another important aspect that can be analyzed. DFT calculations have revealed that for the furan-maleic anhydride adduct, the low thermodynamic stability can lead to a retro-Diels-Alder reaction, influencing the observed product distribution. nih.gov While the endo isomer may be kinetically favored under certain conditions, the thermodynamically more stable exo isomer is often the major product observed experimentally. nih.govresearchgate.net

Below is a table summarizing representative computational data for the Diels-Alder reaction between furan and maleic anhydride, which serves as a model for the formation of the hexahydroisobenzofuran system.

Reaction PathwayRelative Free Energy of Activation (ΔΔG‡, kcal/mol)Relative Free Energy of Product (ΔΔG, kcal/mol)Kinetic/Thermodynamic Control
endoKinetically favored (in some cases)Thermodynamically less stableKinetic Product
exoKinetically disfavored (in some cases)Thermodynamically more stableThermodynamic Product

Note: The relative favorability of endo vs. exo pathways can be influenced by substituents and solvent effects, as demonstrated in various computational studies. latakia-univ.edu.syrsc.org

Frontier Molecular Orbital (FMO) Theory Applications in Cycloaddition Processes

Frontier Molecular Orbital (FMO) theory provides a qualitative and powerful framework for understanding and predicting the outcomes of pericyclic reactions, including the [4+2] cycloaddition that forms the hexahydroisobenzofuran ring system. wikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In a normal-electron-demand Diels-Alder reaction, the primary interaction is between the HOMO of the diene (e.g., furan) and the LUMO of the dienophile (e.g., maleic anhydride). The energy gap between these orbitals is a key determinant of the reaction's feasibility; a smaller energy gap generally leads to a more facile reaction. The symmetry and phases of these orbitals determine whether the reaction is allowed and explain the observed stereoselectivity. ucsb.edu

For the reaction of furan with maleic anhydride, FMO theory helps to explain the preference for the endo product under kinetic control. This preference is often attributed to "secondary orbital interactions," where there is a favorable overlap between the p-orbitals of the developing carbonyl groups in the dienophile and the p-orbitals of the C2 and C5 atoms of the furan ring in the transition state. wikipedia.org These interactions are only possible in the endo orientation.

DFT calculations can provide quantitative data to support the qualitative predictions of FMO theory. By calculating the energies and visualizing the shapes of the HOMO and LUMO of the reactants, researchers can gain a deeper understanding of the orbital interactions that govern the cycloaddition process. rsc.org For instance, computational studies have shown that the HOMO-LUMO gap for the furan/maleic anhydride reaction is larger than that for the cyclopentadiene/maleic anhydride reaction, consistent with the lower reactivity of furan. rsc.org

Molecular Dynamics and Conformational Search Algorithms

While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations and conformational search algorithms are employed to understand the dynamic behavior and conformational landscape of flexible molecules like this compound.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of different molecular conformations and the study of how the molecule behaves in different environments, such as in various solvents or at different temperatures. For a bicyclic system like hexahydroisobenzofuran, MD simulations can reveal the flexibility of the ring system and the preferred puckering of the rings.

Conformational search algorithms systematically or stochastically explore the potential energy surface of a molecule to identify its low-energy conformers. For a molecule with multiple stereocenters and a flexible ring system, a thorough conformational search is essential to identify the most stable three-dimensional structures. The results of a conformational search can be used as starting points for more accurate DFT calculations of properties.

While specific MD and extensive conformational search studies on this compound are not widely reported in the literature, these methods are standard tools in computational chemistry for characterizing the structure and dynamics of cyclic and bicyclic organic molecules.

Computational Prediction of Spectroscopic Parameters and 3D Structures

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. DFT calculations, in particular, are widely used to predict NMR chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic data.

By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict its NMR spectrum. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound. For complex molecules with multiple stereoisomers, comparing experimental NMR data with the predicted spectra for all possible isomers can be a powerful method for structure elucidation. nih.govresearchgate.net

Similarly, by calculating the vibrational frequencies of a molecule, its IR spectrum can be predicted. This can help in the assignment of experimental IR bands to specific molecular vibrations.

The 3D structure of this compound and its derivatives can also be determined computationally. By performing a geometry optimization using DFT or other quantum mechanical methods, the lowest energy (most stable) 3D structure of the molecule can be predicted. These calculated structures provide detailed information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and reactivity.

The table below illustrates the types of data that can be obtained from computational predictions of spectroscopic parameters and 3D structures.

Computational MethodPredicted ParameterApplication
DFT (GIAO method)NMR Chemical Shifts (¹H, ¹³C)Structure verification, stereoisomer differentiation
DFTIR Vibrational FrequenciesAssignment of experimental IR spectra
DFTOptimized 3D GeometryDetermination of bond lengths, bond angles, and conformation

These computational tools, when used in conjunction with experimental techniques, provide a comprehensive understanding of the chemical and physical properties of this compound and related compounds.

Synthesis and Characterization of Derivatives and Analogs of 1,3,3a,4,7,7a Hexahydroisobenzofuran

Hexahydroisobenzofuranone and Related Lactone Derivatives

The synthesis of lactone derivatives within the hexahydroisobenzofuran family often begins with a Diels-Alder reaction to construct the core bicyclic system. A common precursor for these lactones is a tetrahydro-isobenzofuran-1-one, which can be derived from a substituted tetrahydro-isobenzofuran-1,3-dione.

For instance, the preparation of 3,3-diethyl-5- or 6-methyl-3a,4,7,7a-tetrahydro-3H-isobenzofuran-1-one involves several steps. The process starts with the reaction of maleic anhydride (B1165640) and isoprene (B109036) to form 5-methyl-3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione. This dione (B5365651) is then treated with a Grignard reagent, such as ethyl magnesium bromide, followed by acidic workup to yield the corresponding lactone precursor. This intermediate is a key building block for further transformations into fully saturated or otherwise functionalized hexahydroisobenzofuran structures.

Research has also led to the preparation and structural characterization of more complex lactone derivatives. Through studies exploring solventless reactions, specific stereoisomers have been synthesized, such as (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid. Another related dione derivative that serves as a precursor is (3aα,4β,7β,7aα)-4-[(acetyloxy)methyl]-3a,4,7,7a-tetrahydro-7-methyl-1,3-isobenzofurandione. These compounds highlight the stereochemical complexity and functional group tolerance achievable in the synthesis of these bicyclic lactones.

Compound NameCAS NumberMolecular FormulaKey Features
5-Methyl-3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione60543-55-7C₉H₈O₃Diels-Alder adduct of isoprene and maleic anhydride.
3,3-Diethyl-5-methyl-3a,4,7,7a-tetrahydro-3H-isobenzofuran-1-one1421798-90-5C₁₃H₂₀O₂A key lactone intermediate for fragrance compounds.
(3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid1007426-38-0C₁₀H₁₂O₄A functionalized hexahydroisobenzofuranone with defined stereochemistry.
(3aα,4β,7β,7aα)-4-[(Acetyloxy)methyl]-3a,4,7,7a-tetrahydro-7-methyl-1,3-isobenzofurandione1007426-37-9C₁₂H₁₄O₅A dione precursor with acetyloxy and methyl substituents.

Phosphonate-Substituted Hexahydroisobenzofuran Structures

The synthesis of phosphonate-substituted hexahydroisobenzofurans is not extensively documented in dedicated studies. However, the creation of such C-P bonds on related carbocyclic and heterocyclic systems is well-established, suggesting viable synthetic routes. Standard methods for phosphonate (B1237965) synthesis could be adapted to hexahydroisobenzofuran precursors.

Key synthetic strategies include:

The Michaelis-Arbuzov Reaction: This reaction involves the treatment of a halide derivative (e.g., a bromo-hexahydroisobenzofuran) with a trialkyl phosphite. It is a classic and widely used method for forming a carbon-phosphorus bond. nih.gov

Palladium-Catalyzed Cross-Coupling (Hirao Reaction): A more modern approach involves the palladium-catalyzed coupling of a hydrophosphonate (H-phosphonate) with a vinyl or aryl halide/triflate. nih.gov A hexahydroisobenzofuran precursor with a vinyl triflate or halide group could undergo this reaction to introduce a phosphonate moiety.

C-H Borylation followed by Coupling: A strategic C-H activation/borylation of the hexahydroisobenzofuran ring could install a boronic ester, which can then be converted to a phosphonate, although this is a more complex, multi-step approach. mdpi.com

These methods provide a toolbox for the potential synthesis of novel phosphonate-substituted hexahydroisobenzofuran structures, though specific examples remain a target for future research.

Reaction NameDescriptionPrecursorsKey Reagents
Michaelis-Arbuzov ReactionForms a C-P bond by reacting a halide with a phosphite.Alkyl or Acyl Halide, Trialkyl PhosphiteHeat
Hirao Cross-CouplingPalladium-catalyzed reaction forming a C-P bond.Vinyl/Aryl Halide or Triflate, H-PhosphonatePalladium Catalyst (e.g., Pd(PPh₃)₄), Base

Polyhydroxylated Hexahydroisobenzofurans (Diols, Triols, Pentols)

The introduction of multiple hydroxyl groups onto the hexahydroisobenzofuran scaffold can be achieved through the dihydroxylation of unsaturated precursors, such as tetrahydroisobenzofuran derivatives. While specific polyhydroxylated derivatives of the parent 1,3,3a,4,7,7a-hexahydroisobenzofuran are not widely reported, established chemical methods for dihydroxylation are applicable.

Syn-dihydroxylation: The Sharpless asymmetric dihydroxylation, using osmium tetroxide (OsO₄) as a catalyst with a chiral ligand, is a powerful method for converting an alkene into a chiral diol with predictable stereochemistry. A simpler, non-asymmetric version, known as the Upjohn dihydroxylation, uses a catalytic amount of OsO₄ with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). Ruthenium tetroxide (RuO₄) can also be used catalytically for syn-dihydroxylation. organic-chemistry.org

Anti-dihydroxylation: This is typically achieved in a two-step process involving the epoxidation of the double bond, followed by acid- or base-catalyzed ring-opening of the epoxide with water.

Applying these methods to a tetrahydroisobenzofuran intermediate would yield a hexahydroisobenzofuran-diol. The synthesis of triols or pentols would require precursors with multiple double bonds or the use of additional oxidation steps.

Dihydroxylation MethodStereochemical OutcomeKey Reagents
Upjohn Dihydroxylationsyn-DiolOsO₄ (catalytic), NMO (stoichiometric)
Sharpless Asymmetric DihydroxylationEnantioselective syn-DiolOsO₄ (catalytic), Chiral Ligand (e.g., (DHQ)₂PHAL), K₃Fe(CN)₆
Prévost/Woodward Reactionanti-Diol / syn-DiolIodine, Silver Benzoate/Acetate (B1210297)
Epoxidation followed by Hydrolysisanti-Diolm-CPBA, then H₃O⁺

Alkylated and Arylated Hexahydroisobenzofuran Analogs

Alkylated analogs of hexahydroisobenzofuran are particularly significant in the fragrance industry. Their synthesis often involves the reduction of substituted lactone precursors.

Methyl and Diethyl Substituted Variants

The synthesis of various methyl and diethyl substituted hexahydroisobenzofurans has been detailed in patent literature. These compounds are typically prepared as isomeric mixtures from the reduction of the corresponding methyl- and diethyl-substituted tetrahydroisobenzofuranones. For example, reduction of a mixture of 3,3-diethyl-5-methyl- and 3,3-diethyl-6-methyl-tetrahydroisobenzofuranone yields a complex mixture of isomeric products.

The resulting products include mixtures of:

1,1-Diethyl-4-methyl-1,3,3a,4,7,7a-hexahydro-isobenzofuran and its isomers.

1,1-Diethyl-5-methyl-1,3,3a,4,7,7a-hexahydro-isobenzofuran and its isomers.

1,1-Diethyl-6-methyl-1,3,3a,4,7,7a-hexahydro-isobenzofuran and its isomers.

The exact ratio of these isomers depends on the starting materials and reaction conditions. These mixtures are often characterized by their distinct woody, earthy, and floral notes. publish.csiro.au

Isopropyl and Trimethyl Analogs

Similar synthetic strategies are employed for trimethyl and isopropyl-substituted analogs. The reduction of corresponding trimethyl-substituted lactone precursors leads to isomeric mixtures of trimethyl-hexahydroisobenzofurans. publish.csiro.au

Notable examples include:

1,1,4-Trimethyl-1,3,3a,4,7,7a-hexahydro-isobenzofuran

1,1,5-Trimethyl-1,3,3a,4,7,7a-hexahydro-isobenzofuran

1,1,6-Trimethyl-1,3,3a,4,7,7a-hexahydro-isobenzofuran

Furthermore, an international patent application discloses the use of a sesquiterpene oxide, specifically (3S,3aR,7aR)-6-isopropyl-1,1,3,3a-tetramethyl-1,3,3a,4,7,7a-hexahydro-isobenzofuran, as a fragrance ingredient, highlighting the importance of more complex alkylation patterns. publish.csiro.au

Substitution PatternExample Compound NameMolecular FormulaPrecursor
Diethyl, Methyl1,1-Diethyl-5-methyl-1,3,3a,4,7,7a-hexahydro-isobenzofuranC₁₄H₂₄O3,3-Diethyl-5-methyl-3a,4,7,7a-tetrahydro-3H-isobenzofuran-1-one
Trimethyl1,1,5-Trimethyl-1,3,3a,4,7,7a-hexahydro-isobenzofuranC₁₂H₂₀O3,3,5-Trimethyl-3a,4,7,7a-tetrahydro-3H-isobenzofuran-1-one
Isopropyl, Tetramethyl6-Isopropyl-1,1,3,3a-tetramethyl-1,3,3a,4,7,7a-hexahydro-isobenzofuranC₁₆H₂₈ONot specified

Hexahydroisobenzofuran Moieties from Natural Product Transformations (e.g., Spongian Diterpenes)

The hexahydroisobenzofuran core is a structural motif found in a class of degraded spongian diterpenoids isolated from marine sponges. These natural products are believed to arise from the oxidative cleavage and subsequent rearrangement of larger spongian diterpene precursors. mdpi.com

A prominent example is Gracilin A, isolated from the marine sponge Aplysilla tango. Its structure was determined to be (4Z, 1R, 1S, 3S, 3aR, 7aR*)-4-ethylidene-5-(1',3',3'-trimethylcyclohexyl)-1,3,3a,4,7,7a-hexahydroisobenzofuran-1,3-diyl diacetate. publish.csiro.au This complex molecule features a highly substituted hexahydroisobenzofuran core, specifically a dione that has been reduced and di-acetylated, attached to a trimethylcyclohexyl group.

The proposed biogenesis of these compounds involves the oxidative cleavage of a double bond within the cyclohexene (B86901) ring of a parent spongian diterpene. This cleavage, followed by further oxidations and cyclizations, leads to the formation of the fused furan (B31954) or lactone ring system characteristic of these degraded diterpenoids. mdpi.com

Natural ProductSource OrganismMolecular FormulaStructural Features
Gracilin AAplysilla tangoC₂₅H₃₈O₅Di-acetylated hexahydroisobenzofuranone core linked to a trimethylcyclohexyl moiety.

Hexahydroisobenzofuran-1,3-dione Derivatives in Synthetic Chemistry

Hexahydroisobenzofuran-1,3-dione, also known as 1,2-cyclohexanedicarboxylic anhydride, and its derivatives are versatile building blocks in modern organic synthesis. nih.govsigmaaldrich.com Their utility stems from the presence of a reactive anhydride functional group fused to a cyclohexane (B81311) ring, which allows for a variety of chemical transformations. These compounds serve as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and polymers. nih.govmdpi.com A particularly prominent application of this scaffold is in the Diels-Alder reaction, a powerful tool for the construction of complex polycyclic systems. upenn.edu

The Diels-Alder reaction involving a diene and a dienophile is a cornerstone of synthetic strategy, renowned for its atom economy and stereospecificity. masterorganicchemistry.com In the context of hexahydroisobenzofuran-1,3-dione chemistry, derivatives often arise from [4+2] cycloaddition reactions where a cyclic diene reacts with a dienophile, or vice versa. For instance, the reaction between 1,3-butadiene (B125203) and maleic anhydride yields 4-cyclohexene-cis-1,2-dicarboxylic anhydride, a direct precursor to hexahydroisobenzofuran-1,3-dione upon hydrogenation. upenn.edu

A significant area of research has been the use of furan derivatives as dienes in Diels-Alder reactions with maleic anhydride to produce oxabicycloheptene derivatives, which are key precursors to cantharidin (B1668268) and its analogs. nih.gov Cantharidin, a natural product, has garnered interest due to its biological activities, leading to extensive efforts in synthesizing its derivatives for therapeutic evaluation. researchgate.netnih.gov The initial Diels-Alder adduct between furan and maleic anhydride is an exo-isomer, 4,10-dioxatricyclo[5.2.1.0]decane-3,5-dione, a direct derivative of the hexahydroisobenzofuran system. nih.gov

The synthetic utility of these derivatives is further demonstrated in the preparation of various analogs through modifications of the anhydride ring or the bicyclic framework. For example, the anhydride can be opened to form dicarboxylic acids or esters, which can be further functionalized. nih.gov

Research Findings on Cantharidin Analogue Synthesis

The synthesis of cantharidin analogues often commences with a Diels-Alder reaction between a furan and maleic anhydride. nih.gov The resulting cycloadducts, which are derivatives of hexahydroisobenzofuran-1,3-dione, can then be subjected to various chemical modifications.

Table 1: Synthesis of Cantharidin Analogues via Diels-Alder Reaction

Diene Dienophile Product (Hexahydroisobenzofuran-1,3-dione Derivative) Application
Furan Maleic Anhydride 4,10-Dioxatricyclo[5.2.1.0]decane-3,5-dione Precursor to Norcantharidin
Furfuryl alcohol Maleic Anhydride Dehydronorcantharidin derivative Intermediate for Cantharidin analogues

This table summarizes the initial cycloaddition step in the synthesis of various cantharidin precursors.

Subsequent hydrogenation of these adducts saturates the double bond, leading to the core structure of norcantharidin. Further chemical transformations can be performed on the anhydride moiety. For instance, reaction with alcohols leads to the formation of monoesters. nih.gov The development of new synthetic methods, including palladium-mediated carbonylations, has also been explored to access key intermediates for cantharidin synthesis. google.com

Other Synthetic Applications

Beyond cantharidin synthesis, hexahydroisobenzofuran-1,3-dione derivatives are valuable intermediates for a range of other molecules. Their use in the synthesis of N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives has been reported, which are of interest in medicinal and agricultural chemistry. mdpi.com For example, hexahydrophthalimides are core components of certain herbicides. mdpi.com

The reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups provides a regioselective route to substituted benzofuranones. This transformation proceeds through a cascade of reactions initiated by a Diels-Alder cycloaddition, forming a bicyclic intermediate that is structurally related to hexahydroisobenzofuran derivatives. oregonstate.edu Furthermore, a one-step synthesis of substituted isobenzofuran-1,3-diones from indane derivatives has been achieved using subcritical water as a reaction medium, highlighting the ongoing development of novel synthetic routes to this class of compounds. researchgate.net

The versatility of the hexahydroisobenzofuran-1,3-dione scaffold ensures its continued importance as a building block in the synthesis of complex and biologically active molecules.

Biochemical and Biological Activities Mechanistic Focus of 1,3,3a,4,7,7a Hexahydroisobenzofuran and Its Analogs

Enzyme Inhibition Studies

The unique structural features of hexahydroisobenzofuran derivatives make them candidates for interacting with the active sites of various enzymes, leading to inhibitory effects.

α-Glucosidase is a critical enzyme in carbohydrate metabolism, and its inhibition is a key strategy in managing postprandial hyperglycemia in type 2 diabetes. nih.gov While numerous natural and synthetic compounds are known to inhibit this enzyme, specific studies detailing the α- and β-glucosidase inhibitory activity of 1,3,3a,4,7,7a-hexahydroisobenzofuran and its direct analogs are not extensively available in the current body of scientific literature. However, the broader class of terpenoids, from which many isobenzofuran (B1246724) analogs are derived, has been identified as a source of α-glucosidase inhibitors. nih.gov For instance, the natural compound α-mangostin, which features a different heterocyclic structure, has demonstrated α-glucosidase inhibition. mdpi.com Further research is required to specifically evaluate the potential of the this compound scaffold in this context.

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that removes a wide range of blocking lesions from the 3'-end of DNA. A key role of TDP1 is to repair the covalent complexes formed between DNA and topoisomerase I (TOP1), which are stabilized by certain anticancer drugs. nih.gov Inhibition of TDP1 can therefore sensitize cancer cells to TOP1 poisons like topotecan (B1662842) and irinotecan, making it a promising target for anticancer therapy. nih.govresearchgate.net

A number of natural products and their derivatives, including those with structures analogous to hexahydroisobenzofuran, have been investigated as TDP1 inhibitors. For example, Cantharidin (B1668268) , a monoterpene anhydride (B1165640), and its derivatives are known to inhibit protein phosphatases 1 and 2A (PP1 and PP2A). nih.govnih.gov While its direct inhibitory concentration on TDP1 is not as extensively documented in the provided literature, other monoterpenoid derivatives have shown significant TDP1 inhibition. For example, derivatives of octahydro-2H-chromene have been found to inhibit TDP1 with IC50 values ranging from 1.2 to 15 μM. nih.gov Furthermore, compounds derived from usnic acid have demonstrated potent TDP1 inhibition in the low nanomolar to micromolar range. oaepublish.com Disaccharide nucleosides have also been identified as effective TDP1 inhibitors, with some derivatives showing IC50 values in the submicromolar range (e.g., 0.7 and 0.9 μM). nih.gov These findings suggest that the core structures found in natural products, including those related to the hexahydroisobenzofuran scaffold, are promising starting points for the development of potent TDP1 inhibitors.

Table 1: TDP1 Inhibitory Activity of Selected Analog Compounds

Compound Type/Name IC50 Value (µM) Reference
Octahydro-2H-chromene derivatives 1.2 - 15 nih.gov
Usnic acid cyano derivatives 1 - 3 nih.gov
Disaccharide nucleoside derivatives 0.7 - 0.9 nih.gov
Monoterpenoid adamantane (B196018) derivatives 0.86 - 4.08 oaepublish.com
JBIR-21 (fungal steroid derivative) 18 nih.gov

Neuroprotective Activity Investigations in Disease Models

The potential to protect neurons from degeneration is a critical area of research, particularly for devastating conditions like Parkinson's disease.

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create animal models of Parkinson's disease, as it induces the loss of dopaminergic neurons and associated motor deficits. nih.govnih.gov Research has demonstrated the significant neuroprotective potential of a specific analog of this compound in this model.

A study investigating a series of monoterpene-derived compounds found that 4-[(3aR,7aS)-1,3,3a,4,5,7a-hexahydro-3,3,6-trimethylisobenzofuran-1-yl]-2-methoxyphenol , synthesized from (+)-2-carene and vanillin, possessed considerable neuroprotective activity in an MPTP-induced mouse model of Parkinson's disease. benthamdirect.comeurekaselect.comresearchgate.net This compound was also found to have low acute toxicity. benthamdirect.comeurekaselect.comresearchgate.net Furthermore, it significantly reduced the development of catalepsy induced by haloperidol (B65202) in rats, another model used to assess Parkinson's-like symptoms. benthamdirect.comresearchgate.net These findings highlight the therapeutic potential of this specific hexahydroisobenzofuran analog in mitigating the neurodegenerative processes associated with Parkinson's disease. benthamdirect.comeurekaselect.comresearchgate.netresearchgate.net

In Vitro Anticancer Activity (Mechanistic Aspects)

The search for novel anticancer agents is a cornerstone of pharmaceutical research, and compounds containing the isobenzofuran core have shown promise in this area.

Analogs of this compound, most notably Cantharidin , have been extensively studied for their cytotoxic effects against a variety of human cancer cell lines. nih.govresearchgate.netnih.gov Cantharidin, a natural terpenoid, exerts its anticancer effects through multiple mechanisms, including the inhibition of protein phosphatase 2A (PP2A), which leads to cell cycle arrest and apoptosis. nih.govnih.govnih.gov It has been shown to inhibit the proliferation of various cancer cells, including those of the liver, pancreas, breast, and colon. nih.govnih.govmdpi.com

Studies have reported the half-maximal inhibitory concentration (IC50) values for cantharidin across a range of cancer cell lines. For example, in pancreatic cancer cell lines, the IC50 values at 72 hours were 9.42 μM for PANC-1, 7.25 μM for CFPAC-1, 6.09 μM for BxPC-3, and 5.56 μM for Capan-1. nih.gov In hepatocellular carcinoma, the Hep 3B cell line was particularly sensitive, with an IC50 value of 2.2 μM after 36 hours of treatment. researchgate.netcapes.gov.br The demethylated analog, Norcantharidin , also shows anticancer activity, often with reduced toxicity. mdpi.com Another related structure, endo-N-Hydroxy-5-norbornene-2,3-dicarboximide , is noted for its role in peptide synthesis and has been investigated for its biological activities, although specific IC50 data against cancer cell lines were not detailed in the provided search results. thermofisher.comthermofisher.comresearchgate.netfishersci.comsigmaaldrich.comthermofisher.comfishersci.esvwr.comavantorsciences.com

The anticancer mechanism of cantharidin also involves the induction of both the extrinsic and intrinsic apoptotic pathways, as evidenced by the activation of caspases-8, -9, and -3. nih.gov It can also suppress cell migration and invasion by inhibiting signaling pathways such as MAPK. nih.gov

Table 2: In Vitro Anticancer Activity of Cantharidin Against Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Incubation Time (h) Reference
PANC-1 Pancreatic 9.42 72 nih.gov
CFPAC-1 Pancreatic 7.25 72 nih.gov
BxPC-3 Pancreatic 6.09 72 nih.gov
Capan-1 Pancreatic 5.56 72 nih.gov
Hep G2 Hepatoma - - nih.gov
SMMC-7721 Hepatocellular Carcinoma - - nih.gov
Bel-7402 Hepatocellular Carcinoma - - nih.gov
HCT116 Colorectal 22.15 24 mdpi.com
HCT116 Colorectal 6.32 48 mdpi.com
SW620 Colorectal 13.90 24 mdpi.com
SW620 Colorectal 8.13 48 mdpi.com
Hep 3B Hepatocellular Carcinoma 2.2 36 researchgate.netcapes.gov.br
T24 Bladder - 6 researchgate.net
HT-29 Colon - 24 researchgate.net
A431 Skin (Epidermoid Carcinoma) - - researchgate.net
MDA-MB-231 Triple-Negative Breast Cancer - - nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound and its Analogs

The investigation of structure-activity relationships (SAR) and structure-property relationships (SPR) is a cornerstone of medicinal chemistry and agrochemical research. By systematically modifying the chemical structure of a lead compound, researchers can elucidate the molecular features essential for its biological activity and physicochemical properties. Although detailed SAR and SPR studies specifically on this compound are not extensively documented in publicly available literature, research on analogous isobenzofuranone derivatives provides significant insights into the pharmacophore of this class of compounds.

Herbicidal Activity of Ketone-Isobenzofuranone Hybrids

A notable study in the field of agrochemicals explored the herbicidal potential of a series of ketone-isobenzofuranone hybrids. nih.gov This research provides a valuable case study for understanding the SAR of compounds containing the isobenzofuranone core, which is structurally related to this compound. In this study, thirty-five ketone-isobenzofuranone hybrids were synthesized and their herbicidal efficacy was evaluated against Chinese amaranth (B1665344) (Amaranthus tricolor) and barnyard grass (Echinochloa crus-galli). nih.gov

The core findings of this research highlight the critical role of substituent type and position on the phenyl ring of the ketone moiety in determining herbicidal activity.

Key SAR Findings:

Positional Importance of Substituents: The position of the substituent on the aromatic ring was found to be a crucial determinant of herbicidal activity. Ortho-substituted derivatives consistently demonstrated superior efficacy compared to their meta- and para-substituted counterparts. nih.gov

Influence of Electron-Donating Groups: The presence of strong electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OMe), on the phenyl ring resulted in a significant reduction in herbicidal activity. nih.gov This suggests that excessive electron density in this region of the molecule is detrimental to its interaction with the biological target.

Impact of Electron-Withdrawing Groups: Conversely, compounds bearing weak electron-donating groups like methyl (-Me) or electron-withdrawing groups such as fluorine (-F), chlorine (-Cl), bromine (-Br), and nitro (-NO2) exhibited promising herbicidal effects. nih.gov This indicates that a decrease in electron density on the phenyl ring is favorable for activity.

Heterocyclic Substituents: The introduction of heterocyclic rings, including N-methylpyrrole, furan (B31954), and thiophene, led to moderate herbicidal activity. nih.gov

Optimal Substitutions: Among the synthesized compounds, the ortho-fluoro substituted derivative proved to be the most effective against Chinese amaranth, while the ortho-chloro substituted analog was the most potent against barnyard grass. nih.gov

These findings collectively suggest that the electronic properties and steric bulk of the substituents on the ketone's phenyl ring are key factors governing the herbicidal action of these isobenzofuranone hybrids. The data underscores the importance of a finely tuned electronic profile for optimal biological activity.

Table 1: Herbicidal Activity of Selected Ketone-Isobenzofuranone Hybrids

Compound IDSubstituent (Position)Herbicidal Activity against Amaranthus tricolorHerbicidal Activity against Echinochloa crus-galli
20 o-FMost EffectiveHigh
23 o-ClHighMost Potent
-o-OH, o-OMeLowLow
-o-MePromisingPromising
-o-Br, o-NO2PromisingPromising
-N-methylpyrrole, furan, thiopheneModerateModerate
-m- and p-substituentsLower than orthoLower than ortho

This table is a qualitative summary based on the findings reported in the study by Saetang et al. (2023). nih.gov

Broader Biological Activities of Isobenzofuranone Analogs

Beyond herbicidal applications, isobenzofuranone derivatives have been investigated for a range of other biological activities, further highlighting the versatility of this chemical scaffold.

Protein Kinase C (PKC) Ligands: Researchers have designed and synthesized novel isobenzofuranone derivatives as ligands for Protein Kinase C (PKC), a family of enzymes crucial for intracellular signal transduction. nih.gov A pivaloyl derivative, in particular, was identified as a potent PKCα ligand. nih.gov The structure-activity relationship in this context was rationalized through a proposed binding model, emphasizing the importance of specific structural features for interaction with the PKCδ C1B ligand-binding domain. nih.gov

Antidepressant Agents: A series of novel isobenzofuran-1(3H)-one derivatives were designed and synthesized with the aim of developing new antidepressant medications. nih.gov Several of these compounds exhibited in vitro serotonin (B10506) reuptake inhibition. One compound, in particular, demonstrated significant improvement in depression-like behaviors in a mouse model and was found to enhance the recovery of hippocampal neuron damage. nih.gov

These examples, while not directly focused on this compound, underscore the potential of the broader isobenzofuranone class of compounds to interact with diverse biological targets. The specific substitutions and stereochemistry of the hexahydroisobenzofuran ring system would undoubtedly introduce unique conformational constraints and electronic properties, which would need to be explored through dedicated SAR and SPR studies to fully elucidate its therapeutic or agrochemical potential.

Potential Applications and Emerging Research Directions for 1,3,3a,4,7,7a Hexahydroisobenzofuran

Role as Intermediates in Complex Organic Synthesis

The primary and most established application of 1,3,3a,4,7,7a-hexahydroisobenzofuran and its derivatives is as an intermediate in organic synthesis. The unique bicyclic framework allows for the construction of more complex molecular architectures, making it a valuable precursor for functionalized compounds, particularly in the fields of pharmaceuticals and agrochemicals.

The synthesis of the hexahydroisobenzofuran core itself often relies on powerful and well-established chemical reactions. These methods can be adapted to produce a variety of derivatives with specific stereochemistry, which is crucial for building biologically active molecules. Key synthetic strategies include:

Diels-Alder Reactions: This cycloaddition reaction is a common method for constructing the hexahydroisobenzofuran skeleton. Typically, a diene reacts with a dienophile, such as maleic anhydride (B1165640), under thermal or Lewis acid-catalyzed conditions to form the bicyclic system with high stereoselectivity.

Hydrogenation: The compound can be synthesized through the hydrogenation of aromatic precursors, which saturates the ring system to yield the final hexahydro- structure.

Oxidative Cleavage: In some synthetic routes, this compound can be derived from the oxidative cleavage of certain cyclobutane (B1203170) derivatives.

The strategic importance of this scaffold lies in its ability to undergo further transformations, allowing chemists to introduce new functional groups and build upon its core structure.

Table 1: Synthetic Methodologies for Hexahydroisobenzofuran Derivatives

Methodology Reactants Key Conditions Significance
Diels-Alder Reaction Diene and Maleic Anhydride (or derivative)Thermal or Lewis acid catalysis (e.g., BF₃·OEt₂); Polar aprotic solvents (e.g., THF). High stereochemical control for constructing the core bicyclic system.
Hydrogenation Aromatic Isobenzofuran (B1246724) PrecursorsCatalytic hydrogenation (e.g., H₂/Pd). A direct method to achieve the saturated hexahydro- structure.

Precursors for Novel Carbasugar Synthesis

Carbasugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a methylene (B1212753) group. This modification prevents cleavage by glycosidase enzymes, making them attractive candidates for enzyme inhibitors. While the synthesis of carbasugars is an active area of research, and various cyclic intermediates are employed, the direct use of this compound as a precursor in the synthesis of novel carbasugars is not extensively documented in the current scientific literature. Research in this area often employs different precursors, such as in the synthesis of seven-membered carbasugars from D-mannitol via Wittig olefination and ring-closing metathesis, or the conversion of disaccharides into carbasugars through Claisen rearrangement. whiterose.ac.uk

Components in Polymer and Material Science (e.g., Epoxy Resins)

In the field of polymer and material science, there is significant interest in developing new monomers from bio-based sources to create materials like epoxy resins. These resins are valued for their strong adhesion and resistance properties. However, a specific role for this compound as a monomer or component in polymer systems, including epoxy resins, is not well-established in published research. The field currently explores other furan-based structures, but the application of this specific saturated bicyclic ether in polymerization or as a curing agent remains a largely unexplored area.

Development of Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins, to understand their function and role in disease. The development of these probes often relies on identifying molecular scaffolds that can be systematically modified. While the broader, aromatic benzofuran (B130515) scaffold has been identified as a promising starting point for developing chemical probes, particularly for neurodegenerative diseases, there is no significant body of research demonstrating the use of the this compound scaffold for this purpose. Its potential as a core structure for generating libraries of compounds for biological screening has not yet been realized in documented studies.

Conclusion and Future Perspectives in 1,3,3a,4,7,7a Hexahydroisobenzofuran Research

Synthesis and Mechanistic Understanding

The synthesis of the 1,3,3a,4,7,7a-Hexahydroisobenzofuran core and its derivatives often relies on powerful cycloaddition strategies, most notably the Diels-Alder reaction. Researchers have successfully employed reactions between various dienes and dienophiles, such as maleic anhydride (B1165640) derivatives, to construct the foundational bicyclic framework. These reactions can be conducted under thermal conditions or with the aid of Lewis acid catalysis to enhance reaction rates and selectivity.

Future research in this area is geared towards a deeper mechanistic understanding of these synthetic transformations. The goal is to achieve more efficient and atom-economical processes. Key areas of future investigation will likely include:

The development of novel catalytic systems that can operate under milder conditions.

In-depth kinetic and computational studies to elucidate reaction pathways and transition states.

The exploration of alternative, more sustainable synthetic routes that minimize waste and energy consumption.

Optimization of current synthetic protocols has shown that solvent choice is critical, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) often improving reaction rates and stereochemical outcomes. The use of catalysts such as boron trifluoride etherate (BF₃·Et₂O) has also been shown to enhance regioselectivity.

Stereochemical Control and Diversity-Oriented Synthesis

The presence of multiple chiral centers in this compound makes stereochemical control a paramount challenge and a significant opportunity. The precise arrangement of substituents in three-dimensional space can dramatically influence the molecule's physical, chemical, and biological properties. Future efforts will undoubtedly focus on the development of highly stereoselective synthetic methods. This includes the use of chiral catalysts and auxiliaries to favor the formation of a single desired stereoisomer.

Diversity-oriented synthesis (DOS) represents a powerful strategy for generating libraries of structurally diverse molecules for high-throughput screening in drug discovery and materials science. researchgate.net An eco-friendly DOS approach has been developed for creating macrocycles from sugar-derived building blocks, which could be adapted for the synthesis of this compound analogs. researchgate.net The future of DOS in this context will likely involve:

The application of advanced synthetic strategies like the build/couple/pair (B/C/P) algorithm to systematically create a wide array of derivatives. researchgate.net

The incorporation of a broader range of building blocks to introduce greater structural and functional group diversity.

The development of automated synthesis platforms to accelerate the generation of compound libraries.

Exploration of Novel Biological Targets and Activities

While the parent compound's biological profile is still under extensive investigation, research into its derivatives has revealed promising antimicrobial activities. A study involving the selective hydrogenation of the this compound scaffold led to derivatives with enhanced efficacy against certain pathogens when compared to the parent structure.

The future exploration of biological activities will be a major thrust of research. This will involve screening the parent compound and its analogs against a wide range of biological targets to uncover new therapeutic potentials. Key areas for future investigation include:

Screening for anticancer activity, drawing inspiration from the cytotoxicity observed in structurally related heterocyclic compounds like 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com

Evaluation against a broader spectrum of microbial pathogens, including drug-resistant strains.

Investigation of its potential as an anti-inflammatory, analgesic, or antiviral agent, as seen in other heterocyclic systems. nih.gov

The mechanism of action is believed to involve the compound acting as a ligand that binds to specific receptors or enzymes, thereby modulating their activity. Identifying these specific molecular targets will be crucial for understanding its biological effects and for the rational design of more potent and selective analogs.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is poised to revolutionize research on this compound. Computational studies can provide invaluable insights into molecular properties, reaction mechanisms, and biological interactions, thereby guiding and accelerating experimental efforts. For instance, computational studies have been used to understand geometric changes upon photoexcitation in related systems, which could inspire new synthetic methodologies. researchgate.net

Future research will see a deeper integration of these approaches:

Rational Drug Design: Using molecular docking and dynamics simulations to predict the binding of this compound derivatives to specific biological targets, allowing for the design of more potent inhibitors or modulators.

Reaction Modeling: Employing quantum chemical calculations to predict the outcomes of synthetic reactions, optimize conditions, and understand stereoselectivity.

QSAR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of derivatives with their observed biological activities, aiding in the design of new compounds with improved properties.

Outlook for Future Interdisciplinary Research

The future of this compound research lies in its interdisciplinary application. Beyond its potential in medicine, this compound and its derivatives may find use in materials science and polymer chemistry. Research has already demonstrated its effectiveness as a plasticizer in polyvinyl chloride (PVC), leading to improvements in mechanical strength and thermal stability.

The road ahead will likely involve collaborations between organic chemists, medicinal chemists, computational scientists, and materials scientists to fully exploit the potential of this versatile scaffold. Key interdisciplinary research directions may include:

Development of Novel Polymers: Incorporating the this compound unit into polymer backbones to create new materials with tailored properties.

Functional Materials: Exploring the use of its derivatives in the development of sensors, coatings, and other functional materials.

Chemical Biology: Using well-defined derivatives as chemical probes to study biological pathways and cellular processes.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3,3a,4,7,7a-hexahydroisobenzofuran derivatives, and how can reaction conditions be optimized?

The synthesis of hexahydroisobenzofuran derivatives often employs Diels-Alder reactions or cyclization strategies. For example, stereoselective synthesis can be achieved using maleic anhydride derivatives and dienes under thermal or Lewis acid-catalyzed conditions . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., THF) improve reaction rates and stereochemical control.
  • Catalysts : BF₃·Et₂O or chiral catalysts enhance regioselectivity and enantiomeric excess.
  • Monitoring : Real-time NMR or FTIR tracks intermediate formation.
    Yield improvements (>70%) are reported with stepwise temperature gradients (e.g., 0°C to reflux) to suppress side reactions .

Q. How can structural characterization of hexahydroisobenzofuran derivatives be systematically validated?

A multi-technique approach is critical:

  • X-ray crystallography : Resolves stereochemistry (e.g., endo/exo configurations) and bond angles, as demonstrated in (3aR,7aR)-configured derivatives .
  • IR spectroscopy : Confirms carbonyl stretches (1,730–1,750 cm⁻¹) and ring vibrations (1,200–1,300 cm⁻¹) .
  • NMR : 1^1H and 13^{13}C NMR distinguish diastereomers; 3J^3J coupling constants validate ring conformations .

Q. What analytical techniques are essential for assessing purity and stability of hexahydroisobenzofuran compounds?

  • GC-MS/HPLC : Quantifies purity (>95%) and detects degradation products (e.g., oxidized or hydrolyzed derivatives).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 200°C, critical for storage protocols .
  • LogP measurements : Determines hydrophobicity (e.g., LogP ≈ 1.16–3.68) to predict solubility in biological assays .

Advanced Research Questions

Q. How can stereochemical challenges in hexahydroisobenzofuran synthesis be addressed, particularly for enantioselective applications?

Stereochemical control requires:

  • Chiral auxiliaries : Use of (S)- or (R)-configured starting materials to bias ring closure .
  • Computational modeling : DFT calculations predict transition-state energies to guide catalyst selection (e.g., Jacobsen’s thiourea catalysts for >90% ee) .
  • Crystallographic databases : Cross-reference with Cambridge Structural Database (CSD) entries to validate unexpected stereoisomers .

Q. How should researchers resolve contradictions in spectral data for structurally similar hexahydroisobenzofuran derivatives?

Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., chair-boat transitions in the bicyclic system).
  • Isotopic labeling : 13^{13}C-enriched samples clarify ambiguous 13^{13}C NMR signals.
  • Comparative crystallography : Overlay experimental and simulated powder XRD patterns to detect polymorphic variations .

Q. What strategies are effective for designing bioactive hexahydroisobenzofuran derivatives with targeted biological activity?

  • Scaffold diversification : Introduce substituents (e.g., hydroxyl, acetyloxy) at C-4 or C-7a to modulate interactions with biological targets .
  • Structure-activity relationship (SAR) : For example, 7a-methyl derivatives show enhanced antiviral activity (IC₅₀ ≈ 10 µM) compared to unsubstituted analogs .
  • In silico docking : Use AutoDock Vina to predict binding affinities with enzymes like HIV-1 protease .

Q. What computational methods are recommended for predicting the physicochemical properties of novel hexahydroisobenzofuran analogs?

  • DFT calculations : Gaussian09 optimizes geometry and calculates dipole moments (≈3–5 D) to assess polarity .
  • Molecular dynamics (MD) : Simulates solvation effects in water/octanol systems to refine LogP predictions.
  • ADMET prediction : SwissADME estimates bioavailability (%ABS >50%) and CYP450 metabolism risks .

Q. How can mechanistic pathways for unexpected byproducts in hexahydroisobenzofuran synthesis be elucidated?

  • Isolation and characterization : Purify byproducts via flash chromatography and analyze via HRMS/IR.
  • Kinetic studies : Use stopped-flow UV-Vis to track intermediate lifetimes (e.g., enol ethers forming via retro-Diels-Alder pathways) .
  • Isotope effects : kH/kDk_H/k_D ratios >2 indicate proton-transfer steps in rate-limiting stages .

Q. What challenges arise in crystallographic analysis of hexahydroisobenzofuran derivatives, and how are they mitigated?

Challenges include:

  • Disordered atoms : Refine using SHELXL with occupancy constraints.
  • Weak diffraction : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for low-crystallinity samples .
  • Twinned crystals : Apply PLATON’s TwinRotMat to deconvolute overlapping reflections .

Q. How can green chemistry principles be integrated into hexahydroisobenzofuran synthesis?

  • Solvent-free reactions : Mechanochemical grinding (e.g., ball milling) reduces waste .
  • Biocatalysis : Lipases or esterases catalyze regioselective ring-opening with water .
  • Metrics : Calculate E-factors (<5) and atom economy (>80%) to benchmark sustainability .

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